molecular formula C12H6ClN3O3S B7531567 4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine

4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine

Cat. No. B7531567
M. Wt: 307.71 g/mol
InChI Key: ISZHILJUPGKCES-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine, also known as CNP, is a heterocyclic compound that has been widely studied for its potential use in pharmaceuticals. CNP has a unique structure that allows it to interact with biological systems in a specific way, making it a promising candidate for drug development.

Mechanism of Action

4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in disease processes. The compound has been shown to inhibit the activity of COX-2, an enzyme that plays a role in inflammation, as well as the activity of several kinases that are involved in cancer cell growth.
Biochemical and Physiological Effects:
4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. The compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine in lab experiments is that it has been shown to be highly effective in inhibiting the activity of certain enzymes and proteins. However, one limitation is that the compound may not be suitable for use in vivo, as it may have toxic effects on healthy cells.

Future Directions

There are several future directions for research involving 4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine, including the development of more potent and selective inhibitors of disease-related enzymes and proteins. Additionally, the use of 4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine in combination with other drugs may help to enhance its therapeutic effects. Finally, further studies are needed to determine the safety and efficacy of 4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine in vivo.

Scientific Research Applications

4-(3-Chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for drug development.

properties

IUPAC Name

4-(3-chloro-4-nitrophenoxy)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3O3S/c13-8-5-7(1-2-10(8)16(17)18)19-12-11-9(3-4-20-11)14-6-15-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZHILJUPGKCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=NC=NC3=C2SC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Starting from the chloride 20 (scheme 4) and following the procedure described above for the synthesis of compound 24 (scheme 4, example 22) remplacing 2-fluoro-4-nitrophenol with 3-chloro-4-nitrophenol, title compound 171 was obtained in 72% yield. LRMS (M+1) 307.7 (100%).
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Synthesis routes and methods II

Procedure details

Starting from the chloride 20 (scheme 4) and following the procedure described above for the synthesis of compound 24 (scheme 4, example 22) replacing 2-fluoro-4-nitrophenol with 3-chloro-4-nitrophenol, title compound 171 was obtained in 72% yield. LRMS (M+1) 307.7 (100%).
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